5-Ethyl-2-ethynyl-1,3-thiazole
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Overview
Description
“5-Ethyl-2-ethynyl-1,3-thiazole” is a chemical compound with the IUPAC name 5-ethyl-2-ethynylthiazole . It has a molecular weight of 137.21 . It is in liquid form .
Synthesis Analysis
Thiazoles, including “5-Ethyl-2-ethynyl-1,3-thiazole”, have been synthesized through various methods. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of “5-Ethyl-2-ethynyl-1,3-thiazole” is represented by the InChI code 1S/C7H7NS/c1-3-6-5-8-7(4-2)9-6/h2,5H,3H2,1H3
. This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and one sulfur atom .
Chemical Reactions Analysis
Thiazoles, including “5-Ethyl-2-ethynyl-1,3-thiazole”, are known to undergo various chemical reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
“5-Ethyl-2-ethynyl-1,3-thiazole” is a liquid compound . It has a molecular weight of 137.21 . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
- Herbicides and Fungicides : Thiazole derivatives, including 5-ethyl-2-ethynyl-1,3-thiazole, have been investigated for their potential as herbicides and fungicides. These compounds can inhibit the growth of unwanted plants (weeds) and protect crops from fungal infections .
- Photosensitizers : Thiazoles find use as photosensitizers in industrial processes. They absorb light energy and transfer it to other molecules, facilitating chemical reactions. For instance, they play a role in photopolymerization and photodegradation processes .
- Rubber Vulcanization : Thiazoles contribute to the vulcanization of rubber, enhancing its mechanical properties and durability .
- Antimicrobial Properties : Some thiazole derivatives exhibit antimicrobial activity. For example, sulfazole, a sulfonamide containing a thiazole moiety, has antibacterial effects .
- Antiretroviral Activity : The drug ritonavir, used in HIV/AIDS treatment, contains a thiazole ring .
- Antifungal Agents : Compounds like abafungin, with thiazole moieties, have antifungal properties .
- Anticancer Potential : Tiazofurin, a thiazole-based compound, shows promise as an anticancer agent .
- Other Activities : Thiazoles also exhibit antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Structural Features : Thiazole moieties are present in various natural products, including vitamin B1 (thiamine) and penicillin .
- Sulfa Drugs : Short-acting sulfa drugs, such as sulfathiazole, contain thiazole rings .
- Other Medications : Thiazoles appear in antidepressants (e.g., pramipexole), antiulcer agents (e.g., nizatidine), anti-inflammatory drugs (e.g., meloxicam), and cancer treatments (e.g., tiazofurin) .
Agrochemicals
Industrial Applications
Pharmaceutical and Biological Activities
Natural Products
Synthetic Drugs
Other Applications
Mechanism of Action
While the specific mechanism of action for “5-Ethyl-2-ethynyl-1,3-thiazole” is not mentioned in the available data, thiazoles in general are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Safety and Hazards
Future Directions
Thiazoles, including “5-Ethyl-2-ethynyl-1,3-thiazole”, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
5-ethyl-2-ethynyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-3-6-5-8-7(4-2)9-6/h2,5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDZZIUILYEFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-ethynyl-1,3-thiazole |
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